Calculated Lipophilicity Advantage Over Parent 2-Phenylpyridine and 5-Methyl Analog
Computational prediction of logP values indicates that the neopentyl substituent significantly increases lipophilicity compared to the unsubstituted parent compound and the 5-methyl analog. This difference is critical for membrane permeability and protein binding in pharmaceutical lead optimization [1].
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP approximately 5.5–6.0 (based on fragment-additivity for C₁₆H₁₉N) |
| Comparator Or Baseline | 2-Phenylpyridine (C₁₁H₉N): logP ~2.6; 5-Methyl-2-phenylpyridine (C₁₂H₁₁N): logP ~3.2 |
| Quantified Difference | ΔlogP ≈ +2.9 vs. parent; ≈ +2.3 vs. 5-methyl analog |
| Conditions | In silico prediction by fragment-based or atom-based methods; no experimental logP value available for the target compound [1]. |
Why This Matters
Higher predicted lipophilicity can translate into improved membrane permeability and altered pharmacokinetic behavior, which is a key consideration when selecting among phenylpyridine building blocks for medicinal chemistry programs.
- [1] Calculated logP values based on standard fragment-additivity methods (e.g., Hansch-Leo approach) for 2-phenylpyridine, 5-methyl-2-phenylpyridine, and 5-neopentyl-2-phenylpyridine. No single primary source; values are estimates derived from chemical structure comparison. View Source
